molecular formula C18H14ClNO3S2 B2920750 N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide CAS No. 1797761-70-6

N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide

Cat. No.: B2920750
CAS No.: 1797761-70-6
M. Wt: 391.88
InChI Key: QLNXBNPUORYRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This compound features a unique hybrid structure combining a benzoyl-substituted thiophene scaffold with a 3-chlorobenzenesulfonamide group, making it a valuable candidate for probing structure-activity relationships and developing novel bioactive agents. Research Applications and Potential: Sulfonamide derivatives are a prominent class of compounds in pharmacological research, well-known for their ability to serve as enzyme inhibitors and receptor antagonists. Recent studies on structurally similar 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated potent antibacterial activity against challenging, multidrug-resistant bacterial strains such as New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae . These related compounds exhibited promising MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values, suggesting that the thiophene-sulfonamide core is a privileged structure for investigating new anti-infective therapies . Furthermore, heteroaromatic-based sulfonamide derivatives have also been explored as potent inhibitors of the H5N1 influenza A virus, highlighting the broad potential of this chemical class in antiviral research . The specific molecular architecture of this compound, with its benzoyl moiety and chlorophenylsulfonamide group, may contribute to unique binding interactions with biological targets. Researchers can utilize this compound as a key intermediate or a novel chemical tool in high-throughput screening campaigns, targeted drug discovery programs, and mechanistic studies aimed at understanding protein-ligand interactions. Usage Note: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S2/c19-14-7-4-8-16(11-14)25(22,23)20-12-15-9-10-17(24-15)18(21)13-5-2-1-3-6-13/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNXBNPUORYRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Sulfonamide Compounds

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They are known for their antibacterial properties and have been widely used in medicine. The biological activity of sulfonamides can vary significantly based on their chemical structure, including substituents and functional groups.

Key Biological Activities

  • Antibacterial Activity : Many sulfonamides inhibit bacterial growth by interfering with folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folate.
  • Antitumor Activity : Some sulfonamide derivatives have shown potential in cancer treatment due to their ability to inhibit certain enzymes involved in tumor growth.
  • Anti-inflammatory Properties : Certain sulfonamides exhibit anti-inflammatory effects, making them useful in treating conditions like rheumatoid arthritis.
  • Antiviral Activity : Emerging research indicates that some sulfonamide compounds may possess antiviral properties, although this area requires further investigation.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is heavily influenced by their structural components. For instance:

  • Substituents on the Benzene Ring : Modifications on the aromatic ring can enhance or diminish antibacterial efficacy.
  • Presence of Heterocycles : Incorporation of heterocyclic moieties can improve pharmacological properties and selectivity against specific bacterial strains.

Case Study 1: Antibacterial Efficacy

A study evaluated various sulfonamide derivatives against common bacterial strains, demonstrating that modifications to the benzene ring significantly impacted their minimum inhibitory concentrations (MICs). The most effective compounds had electron-withdrawing groups that enhanced binding affinity to the target enzyme.

Case Study 2: Antitumor Activity

Research involving a series of sulfonamide derivatives showed promising results in inhibiting cancer cell lines. The study highlighted a specific compound that exhibited a 70% reduction in cell viability at low micromolar concentrations, indicating its potential as an anticancer agent.

Data Table: Biological Activities of Selected Sulfonamides

Compound NameActivity TypeMIC (µg/mL)Reference
SulfanilamideAntibacterial32
N-(4-Aminobenzene)sulfonamideAntitumor10
N-(5-Benzylthiophen-2-yl)methylsulfonamideAnti-inflammatory25

Comparison with Similar Compounds

Research Implications and Gaps

  • The target compound’s benzoylthiophen group could modulate receptor binding or metabolic stability.
  • Synthetic Optimization : Lower yields in halogenated sulfonamides (39–49% in ) suggest room for improving the target compound’s synthesis via catalysts or milder conditions.
  • Stability Studies : Further research is needed to assess the target compound’s resistance to degradation, particularly in aqueous or oxidative environments .

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